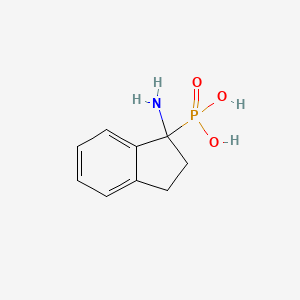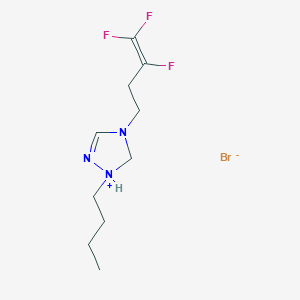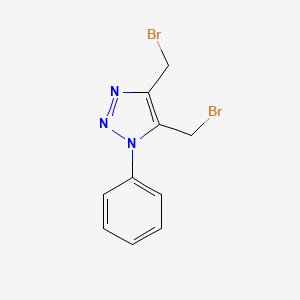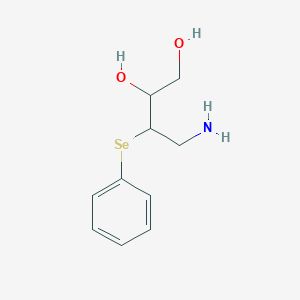
4-Amino-3-(phenylselanyl)butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(phenylselanyl)butane-1,2-diol is an organic compound with the molecular formula C10H15NO2Se. This compound consists of 15 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 selenium atom . It is a derivative of butane-1,2-diol, where the butane backbone is substituted with an amino group and a phenylselanyl group. The presence of selenium in its structure makes it unique and potentially useful in various scientific applications.
Métodos De Preparación
The synthesis of 4-Amino-3-(phenylselanyl)butane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-bromobutane-1,2-diol with phenylselenol in the presence of a base. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Análisis De Reacciones Químicas
4-Amino-3-(phenylselanyl)butane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding selenide.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group typically yields selenoxides, while reduction leads to selenides.
Aplicaciones Científicas De Investigación
4-Amino-3-(phenylselanyl)butane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing selenium.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Selenium-containing compounds are known for their antioxidant properties, and this compound could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of selenium-based catalysts.
Mecanismo De Acción
The mechanism by which 4-Amino-3-(phenylselanyl)butane-1,2-diol exerts its effects is primarily related to its selenium content. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). The compound may interact with various molecular targets, including enzymes and proteins, through its amino and phenylselanyl groups. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 4-Amino-3-(phenylselanyl)butane-1,2-diol include other selenium-containing organic molecules such as:
1,2-Butanediol: A simple diol without the selenium and amino substitutions.
4-Phenylbutane-1,2-diol: Lacks the selenium and amino groups, making it less reactive in redox reactions.
Selenocysteine: An amino acid containing selenium, known for its role in various biological processes.
The uniqueness of this compound lies in its combination of an amino group, a phenylselanyl group, and a butane-1,2-diol backbone, which provides a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
666718-08-7 |
|---|---|
Fórmula molecular |
C10H15NO2Se |
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
4-amino-3-phenylselanylbutane-1,2-diol |
InChI |
InChI=1S/C10H15NO2Se/c11-6-10(9(13)7-12)14-8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
Clave InChI |
FXKKGBHYSYUVAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C(CN)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
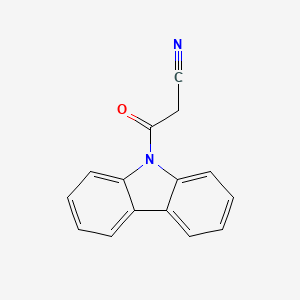
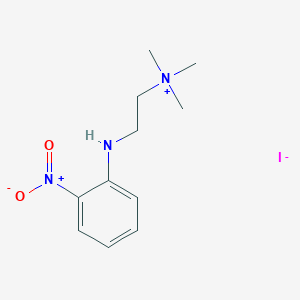
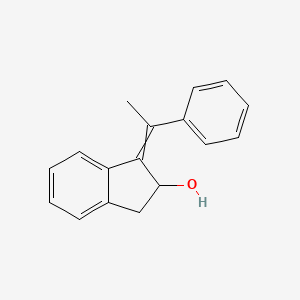
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
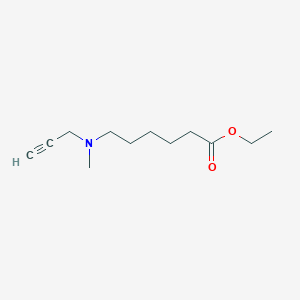
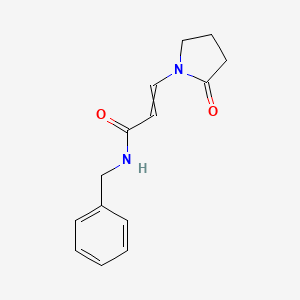
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
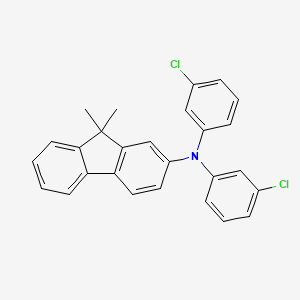
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
